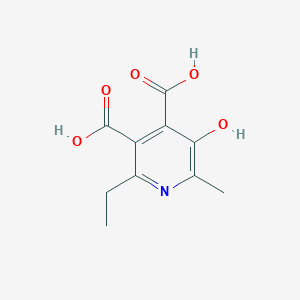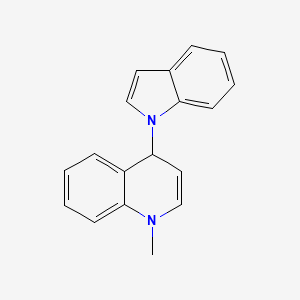
4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline is a heterocyclic compound that features both indole and quinoline moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . Quinoline derivatives are also significant in medicinal chemistry due to their therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the indole and quinoline rings .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted indole derivatives .
Scientific Research Applications
4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, such as serotonin receptors, while the quinoline moiety can inhibit enzymes like topoisomerases . These interactions lead to the compound’s biological activities, including its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Tryptophan, serotonin, and indole-3-acetic acid are examples of biologically active indole derivatives.
Quinoline Derivatives: Quinine, chloroquine, and quinacrine are well-known quinoline derivatives with therapeutic applications.
Uniqueness
4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline is unique due to the combination of indole and quinoline moieties in a single molecule. This dual functionality enhances its potential biological activities and makes it a valuable compound for scientific research and drug development .
Properties
CAS No. |
90731-55-8 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-indol-1-yl-1-methyl-4H-quinoline |
InChI |
InChI=1S/C18H16N2/c1-19-12-11-18(15-7-3-5-9-17(15)19)20-13-10-14-6-2-4-8-16(14)20/h2-13,18H,1H3 |
InChI Key |
ACIQEMQIIYTDMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(C2=CC=CC=C21)N3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate](/img/structure/B14375210.png)
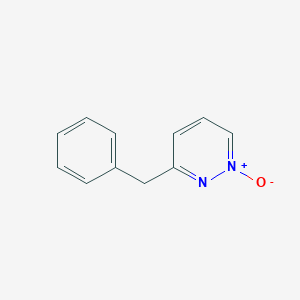
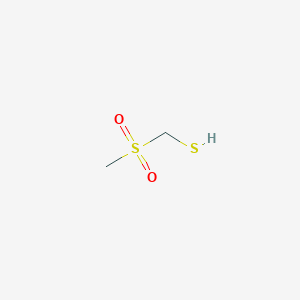
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)

![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
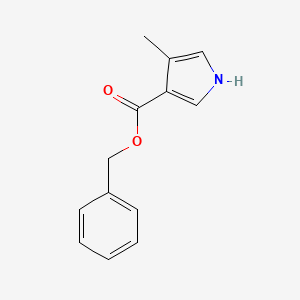
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
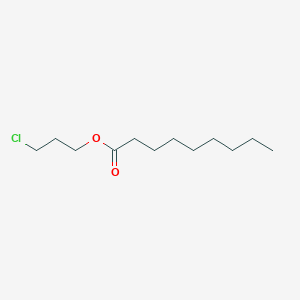
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
